molecular formula C21H33N3O B2669935 1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine CAS No. 2034501-09-0

1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine

Cat. No. B2669935
CAS RN: 2034501-09-0
M. Wt: 343.515
InChI Key: BBJCPBRCEJJABO-UHFFFAOYSA-N
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Description

“1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring containing one oxygen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic nature to the compound, while the tetrahydro-2H-pyran-4-yl group introduces an ether and a secondary alcohol functional group .


Chemical Reactions Analysis

In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted ethylene compounds. Additionally, the carbonyl group can also be reduced to a hydroxyl group by corresponding reducing agents .

Scientific Research Applications

Synthesis and Herbicidal Activity

A study by Li et al. (2005) described the facile synthesis of novel 1-phenyl-piperazine-2,6-diones, which show significant herbicidal activity. These compounds were prepared using a new synthetic route, and their structures were confirmed by various spectroscopic methods. Among the synthesized compounds, one exhibited the greatest herbicidal activity, highlighting the potential agricultural applications of such chemicals (Li et al., 2005).

Inhibitors of Soluble Epoxide Hydrolase

Research conducted by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These compounds were discovered through high-throughput screening, demonstrating their significance in the modulation of epoxide levels, which is crucial in various disease models. This discovery underlines the therapeutic potential of such compounds in treating diseases where epoxide hydrolase plays a significant role (Thalji et al., 2013).

Anticonvulsant and Antimicrobial Activities

Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their anticonvulsant and antimicrobial activities. The study found specific compounds with significant activity in standard tests, demonstrating the potential use of such derivatives in medical applications for treating convulsions and infections (Aytemir et al., 2004).

Dopaminergic Activity

Another study by Moller et al. (2017) explored the design of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure. This research demonstrated the potential of certain compounds to act as partial agonists at dopamine receptors, suggesting their use in developing novel therapeutics for psychiatric and neurological disorders (Moller et al., 2017).

Molecular Interaction Studies

Shim et al. (2002) focused on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor. Their findings contribute to understanding how certain compounds can selectively bind to and inhibit the activity of cannabinoid receptors, offering insights into the development of drugs targeting these receptors (Shim et al., 2002).

properties

IUPAC Name

1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-2-4-20(5-3-1)23-12-14-24(15-13-23)21-6-10-22(11-7-21)18-19-8-16-25-17-9-19/h1-5,19,21H,6-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJCPBRCEJJABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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